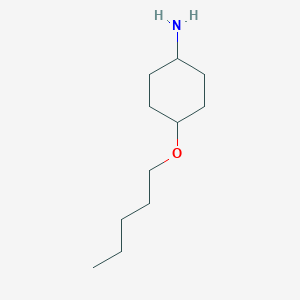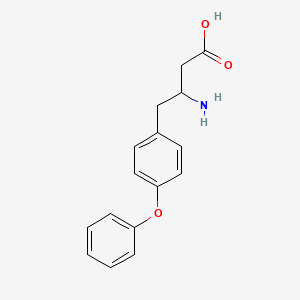
Eseroline, dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eseroline, dimethylcarbamate is a compound that acts as an opioid agonist. It is a metabolite of the acetylcholinesterase inhibitor physostigmine. Unlike physostigmine, the acetylcholinesterase inhibition produced by eseroline is weak and easily reversible. it produces fairly potent analgesic effects mediated through the μ-opioid receptor .
Preparation Methods
The synthesis of eseroline, dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. This method is environmentally benign and avoids the use of hazardous materials like phosgene . The reaction proceeds as follows:
RNH2+R′OCOOR′→cat.RNHC(O)OR′+R′OH
where R’ can be alkyl or aryl groups. The iron-chrome catalyst TZC-3/1 is found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity at 150°C .
Chemical Reactions Analysis
Eseroline, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include dimethyl carbonate, various amines, and catalysts like Fe₂O₃/SiO₂.
Scientific Research Applications
Eseroline, dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Its analgesic properties make it a candidate for pain management research.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Eseroline, dimethylcarbamate exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, producing analgesic effects. Additionally, it weakly inhibits acetylcholinesterase, which can contribute to its pharmacological profile . The molecular targets involved include the μ-opioid receptor and acetylcholinesterase .
Comparison with Similar Compounds
Eseroline, dimethylcarbamate can be compared with other similar compounds such as:
Physostigmine: Unlike eseroline, physostigmine has strong acetylcholinesterase inhibition.
Norpyridostigmine: This compound also inhibits acetylcholinesterase but has different pharmacokinetic properties.
Norneostigmine: Similar to norpyridostigmine, it inhibits acetylcholinesterase and has been studied for its ability to cross the blood-brain barrier. Eseroline’s uniqueness lies in its combination of weak acetylcholinesterase inhibition and potent analgesic effects.
Properties
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHMWLMDASQDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)

![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)




![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
